molecular formula C7H7NO2 B15314258 1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one

1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one

Cat. No.: B15314258
M. Wt: 137.14 g/mol
InChI Key: KQKLXTIDOWPWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one is a heterocyclic compound featuring an oxazole ring. Oxazoles are known for their diverse biological activities and have garnered significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C7H7NO2/c1-3-6(9)7-4-5(2)8-10-7/h3-4H,1H2,2H3

InChI Key

KQKLXTIDOWPWNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.